1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this type are often used in medicinal chemistry, particularly in the development of antiviral and anticancer agents. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinedione core and the arabinofuranosyl moiety.
Glycosylation Reaction: The arabinofuranosyl moiety is attached to the pyrimidinedione core through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst.
Chlorination: The hydroxyl group at the 3’ position of the arabinofuranosyl moiety is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(beta-D-arabinofuranosyl)-: Lacks the chlorine atom at the 3’ position.
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-beta-D-ribofuranosyl)-: Has a different sugar moiety.
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-beta-D-arabinofuranosyl)-: Lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom at the 3’ position in 1-((2R,3R,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione enhances its stability and alters its biological activity, making it a unique compound with distinct properties compared to its analogs.
Properties
CAS No. |
6216-53-1 |
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Molecular Formula |
C9H11ClN2O5 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
UCSUZFLOJSMXTE-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)Cl)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O |
Synonyms |
1-(3'-chloro-3'-deoxyarabinofuranosyl)uracil 1-(3'-chloro-3'-deoxyarabinofuranosyl)uracil, 36Cl-labeled 1-(3'-chloro-3'-deoxyarabinofuranosyl)uracil, 37Cl-labeled 3-Cl-Ara-U |
Origin of Product |
United States |
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